molecular formula C24H25N5O3 B11323505 Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B11323505
M. Wt: 431.5 g/mol
InChI Key: DKCIMYFULQLJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzodioxole moiety, a piperazine ring, and a pyrimidine core, making it a versatile candidate for various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with piperazine under controlled conditions to form the intermediate. This intermediate is then reacted with 2-methyl-4-chloro-pyrimidine and 4-methylphenylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions. The molecular targets include the active site of acetylcholinesterase, where it forms a stable complex, preventing the enzyme from interacting with acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its combined structural features, which may offer better selectivity and potency compared to other acetylcholinesterase inhibitors. Its benzodioxole moiety and piperazine ring provide additional binding interactions, potentially leading to improved efficacy .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H25N5O3/c1-16-3-6-19(7-4-16)27-22-14-23(26-17(2)25-22)28-9-11-29(12-10-28)24(30)18-5-8-20-21(13-18)32-15-31-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26,27)

InChI Key

DKCIMYFULQLJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.